molecular formula C10H13N3S B11765720 3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol

3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B11765720
M. Wt: 207.30 g/mol
InChI Key: REFBVGITNPNHIS-UHFFFAOYSA-N
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Description

3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a butyl group at the 3-position and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach is the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the thiol group.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Alkylated or acylated thiol derivatives.

Mechanism of Action

The mechanism of action of 3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it may act as a GABA A receptor positive allosteric modulator, influencing the receptor’s activity by binding to an allosteric site . This interaction can modulate the receptor’s response to its natural ligand, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the thiol functionality allows for unique interactions and reactivity compared to other imidazo[4,5-b]pyridine derivatives.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

3-butyl-1H-imidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C10H13N3S/c1-2-3-7-13-9-8(12-10(13)14)5-4-6-11-9/h4-6H,2-3,7H2,1H3,(H,12,14)

InChI Key

REFBVGITNPNHIS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=N2)NC1=S

Origin of Product

United States

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